molecular formula C18H15NO2S B2400909 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 478065-42-8

2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde

Cat. No.: B2400909
CAS No.: 478065-42-8
M. Wt: 309.38
InChI Key: JJUNZYHVXKDSPW-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde is an organic compound with the molecular formula C18H15NO2S and a molecular weight of 309.38 g/mol This compound features a quinoline ring substituted with a methoxybenzylsulfanyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde typically involves the reaction of 3-methoxybenzyl mercaptan with 3-chloroquinoline-2-carbaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 3-methoxybenzyl mercaptan attacks the chloro group of the quinoline derivative, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarboxylic acid.

    Reduction: 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbinol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-21-16-7-4-5-13(9-16)12-22-18-15(11-20)10-14-6-2-3-8-17(14)19-18/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNZYHVXKDSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3C=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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